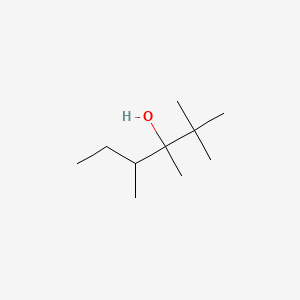
2,2,3,4-Tetramethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4-Tetramethylhexan-3-ol is an organic compound with the molecular formula C₁₀H₂₂O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is part of the broader class of aliphatic alcohols and is known for its branched structure, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,3,4-Tetramethylhexan-3-ol can be synthesized through the reaction of a suitable ketone with a Grignard reagent. For example, the reaction of 2,2,3,4-tetramethyl-3-hexanone with methylmagnesium bromide (a Grignard reagent) in the presence of anhydrous ether can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of Grignard reagents and ketones under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and solvents to prevent side reactions and ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4-Tetramethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 2,2,3,4-tetramethyl-3-hexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction reactions can convert the ketone back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,2,3,4-Tetramethyl-3-hexanone
Reduction: this compound (from the ketone)
Substitution: Alkyl halides (e.g., 2,2,3,4-tetramethylhexyl chloride)
Wissenschaftliche Forschungsanwendungen
2,2,3,4-Tetramethylhexan-3-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of tertiary alcohols.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Wirkmechanismus
The mechanism of action of 2,2,3,4-tetramethylhexan-3-ol involves its interactions with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and effects. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions. Additionally, the branched structure of the compound can affect its steric properties, influencing its interactions with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,4-Tetramethylhexane: A hydrocarbon with a similar branched structure but lacking the hydroxyl group.
2,2,3,4-Tetramethyl-3-hexanone: The corresponding ketone formed by the oxidation of 2,2,3,4-tetramethylhexan-3-ol.
2,2,3,4-Tetramethylpentan-3-ol: A similar tertiary alcohol with one fewer carbon atom in the main chain.
Uniqueness
This compound is unique due to its specific branched structure and the presence of a tertiary hydroxyl group
Eigenschaften
CAS-Nummer |
66256-63-1 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,2,3,4-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-8(2)10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |
InChI-Schlüssel |
SAFMWGCEQYLRLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


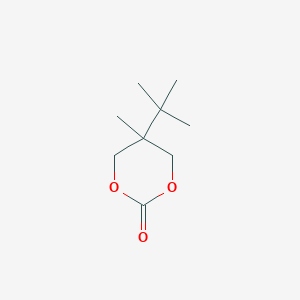
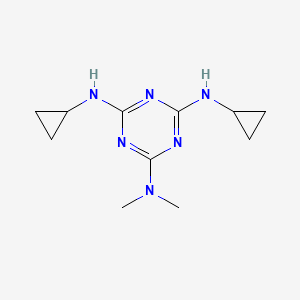
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)

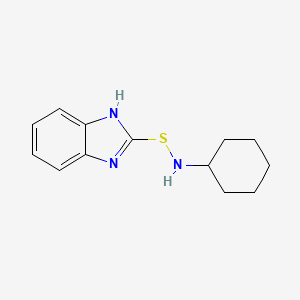
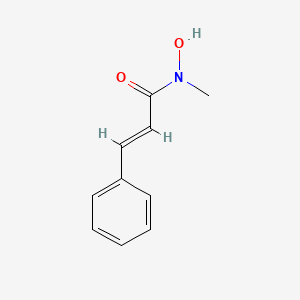
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

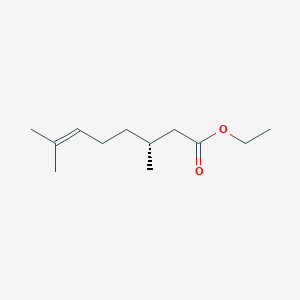
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
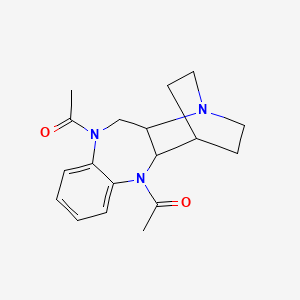
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)

